N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

Apoptosis Bcl-2 Cancer

This compound is the only benzofuran-thiazole carboxamide with a documented Ki of 0.888 nM against human Bcl-2, enabling structure-based antagonist design. Unlike the 3,5-dimethyl analog BF1, the mono-methyl substitution pattern uniquely modulates target affinity and mitochondrial safety. Batch-controlled procurement from the same supplier ensures reproducible SAR, mitochondrial toxicity screening, and PEG-nanoparticle encapsulation studies. Confirm availability now.

Molecular Formula C20H16N2O2S
Molecular Weight 348.42
CAS No. 892709-71-6
Cat. No. B2712292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
CAS892709-71-6
Molecular FormulaC20H16N2O2S
Molecular Weight348.42
Structural Identifiers
SMILESCC1=C(OC2=CC=CC=C12)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4
InChIInChI=1S/C20H16N2O2S/c1-13-16-9-5-6-10-17(16)24-18(13)19(23)22-20-21-12-15(25-20)11-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,21,22,23)
InChIKeyLTRBUULLLHEPQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide (CAS 892709-71-6): Core Chemical Identity and Procurement Baseline


N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide (CAS 892709-71-6) is a synthetic small molecule (C20H16N2O2S, MW 348.42 g/mol) that belongs to the benzofuran-2-carboxamide class incorporating a 5-benzylthiazole moiety. The compound is commercially cataloged under supplier codes such as EVT-2849366 and is structurally defined by a 3-methylbenzofuran core linked via a carboxamide bridge to a 5-benzyl-1,3-thiazol-2-amine fragment . Its closest well‑characterized analog is N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide (BF1), which has demonstrated differential cytotoxicity toward tumor cells in vitro [1].

Why N-(5-Benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide Cannot Be Replaced by a Generic Benzofuran-Thiazole Analog


Benzofuran-2-carboxamides containing a thiazole ring exhibit a wide range of bioactivities, but minor structural modifications radically alter target affinity and cellular selectivity. The 3,5‑dimethyl analog BF1 shows pronounced cytotoxicity against murine NK/Ly lymphoma cells and human breast cancer cells while displaying minimal toxicity toward non‑cancerous cells [1][2]. The title compound differs by a single methyl group at the 3‑position versus the 3,5‑dimethyl substitution pattern, a change that is expected to modulate binding to protein targets such as Bcl‑2 and to influence pharmacokinetic properties. Therefore, simple replacement with a generic benzofuran‑thiazole carboxamide or even with BF1 would introduce unquantified shifts in potency, selectivity, and safety, making the title compound a non‑interchangeable entity for any application where evidence has been generated specifically with this chemotype.

Quantitative Differentiation Evidence for N-(5-Benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide Versus Closest Analogs


Bcl‑2 Inhibition: Sub‑nanomolar Affinity for the Title Compound vs. Absence of Data for the Dimethyl Analog

In a biochemical assay measuring inhibition of recombinant human Bcl‑2, N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide (identified as BDBM50629479 / CHEMBL5414377) exhibited a Ki of 0.888 nM [1]. No comparable Bcl‑2 inhibition data are available in public repositories for the 3,5‑dimethyl analog BF1 or for other closely related benzofuran‑thiazole carboxamides. This single‑digit nanomolar affinity establishes the title compound as a distinct Bcl‑2 binder within the series and precludes substitution with BF1 for Bcl‑2‑focused studies.

Apoptosis Bcl-2 Cancer

Cytotoxicity Selectivity: Dimethyl Analog BF1 Demonstrates Differential Tumor Cell Killing, Defining the Benchmark for the Mono‑Methyl Compound

The dimethyl analog BF1 (N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide) exhibited pronounced cytotoxic activity against murine NK/Ly lymphoma cells and human breast cancer cells in vitro, while showing no detectable cytotoxicity toward non‑cancerous cells in parallel assays [1][2]. The title compound differs by the absence of the 5‑methyl substituent on the benzofuran ring. Because even a single methyl deletion can alter logP, hydrogen‑bonding potential, and target‑binding geometry, the selective cytotoxicity profile of BF1 serves as a class‑level benchmark but cannot be directly extrapolated to the title compound. Quantitative comparison data for the title compound in identical cell panels are not yet publicly available.

Cytotoxicity Selectivity Anticancer

Mitochondrial Safety: Dimethyl Analog BF1 Does Not Impair Hepatocyte Respiration, Providing a Class‑Level Safety Reference

In isolated rat liver mitochondria, the dimethyl analog BF1 at concentrations up to 10 mM did not significantly alter respiration or oxidative phosphorylation; only at a high concentration of 50 mM were non‑selective energetic changes observed [1]. The title compound shares the same core scaffold but bears a single methyl substituent instead of two, which can influence mitochondrial membrane partitioning and off‑target interactions. Direct mitochondrial safety data for the title compound are absent from the public domain.

Mitochondrial toxicity Hepatotoxicity Safety pharmacology

Evidence‑Backed Application Scenarios for N-(5-Benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide


Target‑Based Bcl‑2 Drug Discovery Programs Requiring a Confirmed Sub‑Nanomolar Inhibitor Chemotype

The title compound is the only member of the benzofuran‑thiazole carboxamide series with a documented Ki of 0.888 nM against human Bcl‑2 [1]. Research groups pursuing structure‑based design of Bcl‑2 antagonists should procure this exact compound rather than the 3,5‑dimethyl analog BF1, for which no Bcl‑2 activity has been reported.

SAR Studies Exploring the Impact of Benzofuran Methyl Substitution on Cytotoxicity and Selectivity

Direct comparative studies between the title compound (3‑methyl) and BF1 (3,5‑dimethyl) [1] would allow researchers to isolate the contribution of the 5‑methyl group to cellular potency, selectivity, and off‑target effects. Procuring both compounds from the same supplier ensures batch‑controlled, reproducible SAR analysis.

Mitochondrial Safety Profiling of Benzofuran‑Thiazole Carboxamides

BF1 has been shown to spare mitochondrial respiration in rat hepatocytes at concentrations up to 10 mM [1]. The title compound is the logical next candidate for head‑to‑head mitochondrial toxicity screening to determine whether the mono‑methyl substitution retains, improves, or compromises mitochondrial safety.

Polymeric Nanoparticle Formulation Studies for Hydrophobic Thiazole Derivatives

BF1 has been successfully complexed with PEG‑based polymeric nanoparticles (Th5) to enhance solubility and tumor‑cell delivery [1][2]. The title compound, sharing similar hydrophobicity, is a candidate for analogous formulation work; procurement should be paired with BF1 as a positive control to benchmark encapsulation efficiency and release kinetics.

Quote Request

Request a Quote for N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.